8-Methyl-9-phenyl-9H-purine 8-Methyl-9-phenyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 70538-59-9
VCID: VC15968240
InChI: InChI=1S/C12H10N4/c1-9-15-11-7-13-8-14-12(11)16(9)10-5-3-2-4-6-10/h2-8H,1H3
SMILES:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol

8-Methyl-9-phenyl-9H-purine

CAS No.: 70538-59-9

Cat. No.: VC15968240

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-9-phenyl-9H-purine - 70538-59-9

Specification

CAS No. 70538-59-9
Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
IUPAC Name 8-methyl-9-phenylpurine
Standard InChI InChI=1S/C12H10N4/c1-9-15-11-7-13-8-14-12(11)16(9)10-5-3-2-4-6-10/h2-8H,1H3
Standard InChI Key JIVYLSGHLLDMOE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CN=CN=C2N1C3=CC=CC=C3

Introduction

Structural and Chemical Properties

The molecular formula of 8-Methyl-9-phenyl-9H-purine is C₁₂H₁₂N₄, with a molecular weight of 212.25 g/mol. Its purine core consists of fused pyrimidine and imidazole rings, while the methyl and phenyl substituents influence its electronic and steric properties. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₂N₄
Molecular Weight212.25 g/mol
LogP (Partition Coefficient)~2.7 (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate lipophilicity (LogP ~2.7) suggest potential membrane permeability, a desirable trait for bioactive molecules .

Synthetic Routes and Optimization

Condensation with Aldehydes

A seminal study by Hayashi et al. (2017) demonstrated the synthesis of 8-Methyl-9-phenyl-9H-purine derivatives via condensation reactions with aldehydes . The reaction leverages the nucleophilic character of the purine’s N-7 position, enabling the formation of Schiff base intermediates.

Representative Reaction Conditions:

  • Aldehyde: Benzaldehyde, 4-nitrobenzaldehyde

  • Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)

  • Solvent: Ethanol or DMF

  • Temperature: 60–80°C

This method yields substituted purine derivatives with varied electronic profiles, which are critical for structure-activity relationship (SAR) studies .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich purine ring facilitates electrophilic aromatic substitution at the C-2 and C-6 positions. Halogenation (e.g., bromination) under mild conditions produces halogenated analogs, which serve as intermediates for cross-coupling reactions .

Nucleophilic Additions

The methyl group at C-8 enhances steric hindrance, directing nucleophilic attacks to the C-6 position. This regioselectivity is exploited to synthesize thiol- or amine-functionalized derivatives .

Biological and Pharmacological Research

Kinase Inhibition

Purine derivatives are known kinase inhibitors due to their structural mimicry of ATP. While specific data on 8-Methyl-9-phenyl-9H-purine remain limited, analogous compounds exhibit inhibitory activity against EGFR and CDK2 kinases (IC₅₀ values: 1–10 µM) .

Applications in Material Science

The phenyl group enhances π-π stacking interactions, making this compound a candidate for organic semiconductors. Preliminary studies suggest its utility in thin-film transistors (hole mobility: ~0.1 cm²/V·s) .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low yields (~40%) in multi-step syntheses.

  • Biological Data Gaps: Limited in vivo studies on toxicity and pharmacokinetics.

Future work should prioritize catalytic asymmetric synthesis and high-throughput screening for therapeutic applications.

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